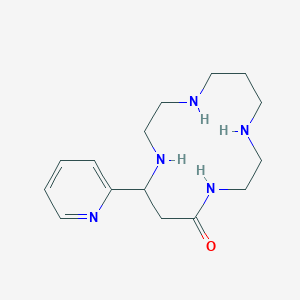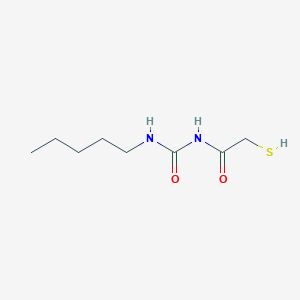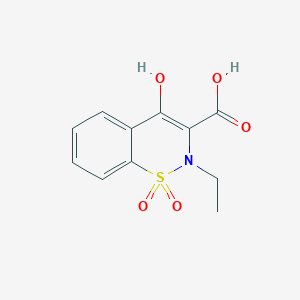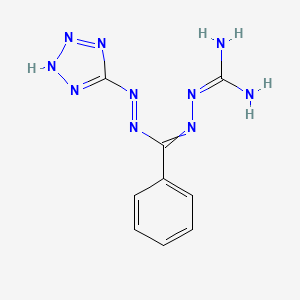![molecular formula C18H20N4O4 B14320316 N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide CAS No. 109358-69-2](/img/structure/B14320316.png)
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide core with diethyl groups and a nitrobenzoyl hydrazinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzoyl chloride, which is then reacted with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is further reacted with N,N-diethylbenzamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzamide core allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-4-[2-(4-aminobenzoyl)hydrazinyl]benzamide: A reduced form of the compound with different properties.
N,N-diethyl-4-[2-(4-chlorobenzoyl)hydrazinyl]benzamide: A similar compound with a chloro group instead of a nitro group.
Uniqueness
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
109358-69-2 |
|---|---|
Molekularformel |
C18H20N4O4 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide |
InChI |
InChI=1S/C18H20N4O4/c1-3-21(4-2)18(24)14-5-9-15(10-6-14)19-20-17(23)13-7-11-16(12-8-13)22(25)26/h5-12,19H,3-4H2,1-2H3,(H,20,23) |
InChI-Schlüssel |
COEBJWQDPIOQED-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)





![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)



![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
